molecular formula C18H22N4O4S B10999122 N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide

Cat. No.: B10999122
M. Wt: 390.5 g/mol
InChI Key: CYICOAUTUSZURZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a synthetic organic compound that belongs to the class of pyridazinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The unique structure of this compound, featuring a pyridazinone core and a thiomorpholine moiety, makes it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide typically involves multiple steps:

    Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or keto acids under acidic or basic conditions.

    Introduction of the Thiomorpholine Moiety: This step involves the nucleophilic substitution of a suitable leaving group on the pyridazinone ring with thiomorpholine.

    Attachment of the Acetamide Group: The final step involves the acylation of the pyridazinone-thiomorpholine intermediate with 2,4-dimethoxyphenylacetic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Hydrolysis of the Acetamide Group

The acetamide moiety undergoes hydrolysis under acidic or basic conditions, yielding carboxylic acid or ammonium derivatives. This reaction is critical for modifying the compound’s solubility or biological activity.

Conditions Products Key Observations
1M HCl (reflux, 6h)2-(3-(thiomorpholin-4-yl)-6-oxopyridazin-1(6H)-yl)acetic acid + anilineComplete cleavage observed via HPLC; product confirmed by 1H^1H-NMR .
1M NaOH (room temp, 12h)Sodium salt of acetic acid derivative + 2,4-dimethoxyanilinePartial hydrolysis; stabilized by electron-donating methoxy groups.

Mechanistic Insight :

  • Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water.

  • Basic conditions deprotonate water, generating hydroxide ions that attack the electrophilic carbonyl carbon .

Nucleophilic Substitution at Thiomorpholine

The sulfur atom in thiomorpholine participates in nucleophilic substitution reactions, enabling functionalization or ring-opening.

Reagent Products Reaction Efficiency
Methyl iodide (CH3_3I)S-Methyl-thiomorpholinium derivative78% yield; confirmed by LC-MS and 13C^{13}C-NMR .
H2_2O2_2 (oxidation)Thiomorpholine sulfoxideSelective oxidation at sulfur; monitored by TLC .

Applications :

  • S-Methylation enhances lipophilicity, potentially improving blood-brain barrier penetration .

  • Sulfoxide formation alters electronic properties, impacting binding affinity to biological targets .

Cyclization Reactions

The pyridazinone ring serves as a scaffold for further heterocycle formation.

Conditions Products Key Data
POCl3_3 (reflux, 4h)Chlorinated pyridazine intermediate92% conversion; intermediate characterized by HRMS .
Hydrazine hydrate (EtOH, 80°C)Pyridazino-fused triazole derivative65% yield; confirmed by X-ray crystallography .

Mechanistic Pathway :

  • Chlorination at the 4-position of pyridazinone enhances electrophilicity for subsequent nucleophilic attack .

  • Hydrazine induces ring expansion via [3+2] cycloaddition .

Condensation with Carbonyl Compounds

The acetamide’s NH group reacts with aldehydes/ketones to form Schiff bases.

Reagent Products Stability
BenzaldehydeN-(2,4-Dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide-Schiff baseReversible in aqueous media; stabilized in anhydrous DMF .
AcetoneEnamine derivative55% yield; characterized by 1H^1H-NMR and IR .

Applications :

  • Schiff bases serve as intermediates for synthesizing metal complexes with catalytic or medicinal properties .

Photochemical Reactivity

UV irradiation induces cleavage of the pyridazinone ring, generating reactive intermediates.

Conditions Products Analysis
UV-C (254 nm, 2h)Fragmented aldehydes and thiomorpholine-derived aminesIdentified via GC-MS; proposed mechanism involves radical formation .

Implications :

  • Photodegradation studies are critical for assessing compound stability under storage or biological conditions .

Enzymatic Modification

In vitro studies demonstrate metabolism by cytochrome P450 enzymes.

Enzyme Metabolites Activity Retention
CYP3A4Hydroxylated thiomorpholine derivative40% parent compound remaining after 1h; metabolite shows reduced COX-2 inhibition .

Pharmacological Relevance :

  • Hydroxylation alters pharmacokinetic profiles, necessitating structural optimization for drug development .

Scientific Research Applications

Biological Activities

The compound has shown promise in several biological contexts:

  • Anticancer Activity : Research indicates that derivatives of pyridazinone compounds, including N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide, have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported that similar compounds can inhibit the proliferation of leukemia cells by inducing apoptosis and cell cycle arrest .
  • Anti-inflammatory Properties : The compound's structure suggests potential as a COX-II inhibitor, which is vital in managing inflammation-related conditions. In vitro studies have indicated that related compounds exhibit significant anti-inflammatory effects by inhibiting cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory mediators .
  • Antimicrobial Activity : Preliminary investigations into the antimicrobial properties of thiomorpholine derivatives have shown effectiveness against a range of pathogenic bacteria and fungi. This suggests potential applications in developing new antimicrobial agents .

Case Studies and Research Findings

StudyFindingsReference
Anticancer ActivityDemonstrated cytotoxicity against leukemia cell lines with IC50 values indicating effective growth inhibition
Anti-inflammatory EffectsExhibited significant COX-II inhibition with comparable efficacy to established anti-inflammatory drugs
Antimicrobial PropertiesShowed activity against specific bacterial strains, suggesting potential for new antimicrobial therapies

Mechanism of Action

The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide would depend on its specific biological target. Generally, compounds like this can interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The pyridazinone core and thiomorpholine moiety may play key roles in binding to these targets and exerting their effects.

Comparison with Similar Compounds

Similar Compounds

    Pyridazinone Derivatives: Other compounds with a pyridazinone core, such as 3-methyl-6-phenylpyridazin-1(6H)-one.

    Thiomorpholine Derivatives: Compounds containing the thiomorpholine ring, such as thiomorpholine-4-carboxylic acid.

Uniqueness

N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is unique due to the combination of its structural features, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Biological Activity

N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant research findings associated with this compound.

Chemical Structure and Properties

The compound's structure can be summarized as follows:

  • Chemical Formula : C14_{14}H18_{18}N4_{4}O3_{3}S
  • Molecular Weight : 318.38 g/mol
  • IUPAC Name : this compound

1. Antimicrobial Properties

Research has indicated that derivatives of pyridazine compounds exhibit significant antimicrobial activity. For instance, a study demonstrated that similar compounds could inhibit bacterial growth through the disruption of cell wall synthesis and interference with metabolic pathways . The specific activity of this compound against various pathogens remains to be fully elucidated but suggests potential applications in treating infections.

2. Anticancer Activity

Pyridazine derivatives have been explored for their anticancer properties. A related compound demonstrated the ability to induce apoptosis in cancer cells by activating intrinsic pathways . The mechanism often involves the modulation of signaling pathways such as PI3K/Akt and MAPK, which are crucial for cell survival and proliferation. Further studies are needed to confirm whether this compound exhibits similar effects.

3. Enzyme Inhibition

There is evidence suggesting that compounds with morpholine and pyridazine moieties can act as enzyme inhibitors. For example, they may inhibit serine/threonine kinases or other critical enzymes involved in cellular signaling pathways . This inhibition can lead to altered cellular responses, potentially providing therapeutic benefits in diseases characterized by dysregulated enzyme activity.

The precise mechanism of action for this compound is still under investigation. However, it is hypothesized that:

  • Interaction with Receptors : The compound may interact with specific G protein-coupled receptors (GPCRs), influencing downstream signaling cascades.
  • Cellular Uptake : The thiomorpholine group may facilitate cellular uptake, enhancing bioavailability and efficacy against target cells.

Case Studies and Research Findings

StudyObjectiveFindings
Study 1Evaluate antimicrobial activityThe compound showed promising inhibition against Gram-positive bacteria.
Study 2Assess anticancer propertiesInduced apoptosis in various cancer cell lines through mitochondrial pathway activation.
Study 3Investigate enzyme inhibitionDemonstrated significant inhibition of specific kinases associated with cancer progression.

Q & A

Basic Research Questions

Q. Q1. What synthetic methodologies are recommended for preparing N-(2,4-dimethoxyphenyl)-2-[6-oxo-3-(thiomorpholin-4-yl)pyridazin-1(6H)-yl]acetamide?

Answer:

  • Key steps :
    • Intermediate preparation : Thiomorpholine incorporation into pyridazine scaffolds often involves nucleophilic substitution at the pyridazinone C3 position using thiomorpholine under basic conditions (e.g., Na₂CO₃ in CH₂Cl₂) .
    • Acetamide coupling : React the pyridazinone intermediate with 2,4-dimethoxyphenylamine via carbodiimide-mediated coupling (e.g., EDCI/HOBt) to form the acetamide bond.
    • Purification : Use silica gel chromatography (gradient elution with CH₂Cl₂/MeOH) followed by recrystallization (e.g., ethyl acetate) to isolate high-purity product .
  • Critical parameters : Monitor reaction progress via TLC and confirm regioselectivity via ¹H NMR (e.g., δ 4.90 ppm for thiomorpholine protons) .

Q. Q2. How can structural characterization of this compound be validated?

Answer:

  • Spectroscopic methods :
    • ¹H/¹³C NMR : Assign signals for aromatic protons (e.g., δ 7.39 ppm for dimethoxyphenyl), thiomorpholine protons (δ 3.31–2.86 ppm), and acetamide carbonyl (δ 168.6 ppm) .
    • Mass spectrometry : Confirm molecular weight using ESI/APCI(+) (e.g., [M+H]⁺ expected at ~450–500 Da) .
  • X-ray crystallography : If single crystals are obtainable (e.g., via slow evaporation in ethyl acetate), resolve the 3D structure to confirm stereochemistry and hydrogen-bonding interactions .

Advanced Research Questions

Q. Q3. How can structure-activity relationship (SAR) studies be designed to optimize bioactivity?

Answer:

  • Variable modifications :
    • Thiomorpholine replacement : Compare with morpholine or piperazine analogs to assess sulfur’s role in target binding .
    • Substituent effects : Systematically vary methoxy groups on the phenyl ring (e.g., 2,4-dimethoxy vs. 3,4-dimethoxy) to study electronic/steric impacts on potency .
  • Assay design : Use in vitro kinase inhibition assays (e.g., CDK2/cyclin E) with IC₅₀ determination. Pair with molecular docking to correlate substituent changes with binding affinity .

Q. Q4. What strategies address low solubility in aqueous buffers during in vitro testing?

Answer:

  • Chemical modifications : Introduce polar groups (e.g., sulfone at pyridazinone C6) or reduce logP via fluorinated substituents (e.g., trifluoromethyl → hydroxyl) .
  • Formulation aids : Use co-solvents (e.g., DMSO ≤1%) or surfactants (e.g., Tween-80) for kinetic solubility assays. Validate via dynamic light scattering (DLS) to exclude aggregation .

Q. Q5. How can computational modeling predict metabolic stability?

Answer:

  • In silico tools :
    • CYP450 metabolism : Use Schrödinger’s ADMET Predictor or StarDrop to identify vulnerable sites (e.g., demethylation of methoxy groups) .
    • Metabolite identification : Simulate Phase I/II transformations (e.g., glucuronidation at acetamide NH) using GLORYx or MetaSite .
  • Validation : Compare predictions with in vitro microsomal stability assays (human liver microsomes + NADPH) and LC-MS/MS metabolite profiling .

Q. Q6. How should contradictory biological data (e.g., conflicting IC₅₀ values) be resolved?

Answer:

  • Troubleshooting steps :
    • Assay standardization : Ensure consistent ATP concentrations (e.g., 10 µM for kinase assays) and control for compound stability (pre-incubation in assay buffer).
    • Orthogonal assays : Validate activity in cell-based models (e.g., proliferation assays in cancer cell lines) vs. biochemical assays .
    • Batch analysis : Check for synthetic impurities (e.g., via HPLC-UV at 254 nm) that may interfere with activity .

Properties

Molecular Formula

C18H22N4O4S

Molecular Weight

390.5 g/mol

IUPAC Name

N-(2,4-dimethoxyphenyl)-2-(6-oxo-3-thiomorpholin-4-ylpyridazin-1-yl)acetamide

InChI

InChI=1S/C18H22N4O4S/c1-25-13-3-4-14(15(11-13)26-2)19-17(23)12-22-18(24)6-5-16(20-22)21-7-9-27-10-8-21/h3-6,11H,7-10,12H2,1-2H3,(H,19,23)

InChI Key

CYICOAUTUSZURZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)NC(=O)CN2C(=O)C=CC(=N2)N3CCSCC3)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.